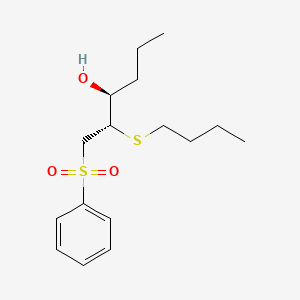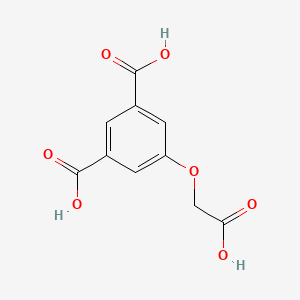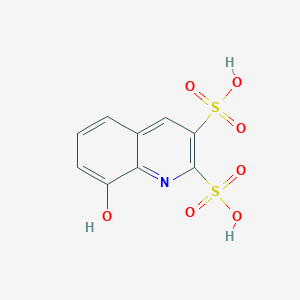
8-Hydroxyquinoline-2,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyquinoline-2,3-disulfonic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features two sulfonic acid groups attached to the quinoline ring, enhancing its solubility and reactivity. It is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-2,3-disulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. This process can be achieved by reacting 8-hydroxyquinoline with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 8-hydroxyquinoline is treated with sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyquinoline-2,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to more reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
8-Hydroxyquinoline-2,3-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent for metal ions, facilitating the study of metal-ligand interactions.
Biology: The compound is employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-hydroxyquinoline-2,3-disulfonic acid involves its ability to chelate metal ions. By binding to metal ions, the compound can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This chelation mechanism is crucial for its antimicrobial and anticancer activities, as it can interfere with the metal-dependent pathways essential for the survival and proliferation of pathogens and cancer cells.
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Another sulfonated derivative with different solubility and reactivity profiles.
Uniqueness: 8-Hydroxyquinoline-2,3-disulfonic acid stands out due to the presence of two sulfonic acid groups, which significantly enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and strong metal chelation.
Properties
CAS No. |
917595-71-2 |
|---|---|
Molecular Formula |
C9H7NO7S2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
8-hydroxyquinoline-2,3-disulfonic acid |
InChI |
InChI=1S/C9H7NO7S2/c11-6-3-1-2-5-4-7(18(12,13)14)9(10-8(5)6)19(15,16)17/h1-4,11H,(H,12,13,14)(H,15,16,17) |
InChI Key |
WDZJZFHYZJWZQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
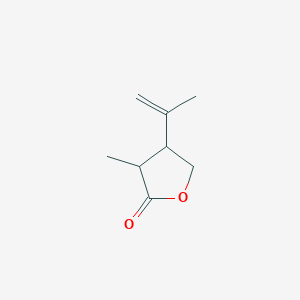


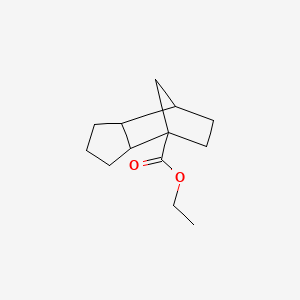
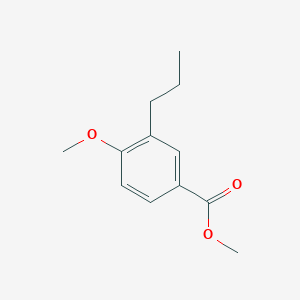
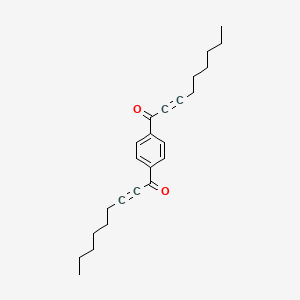


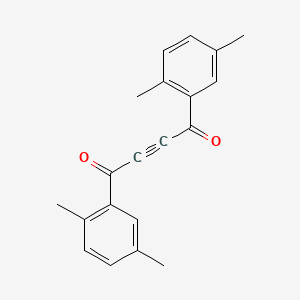

![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
